Cobyrinic acid

Enzyme Kinetics Biosynthesis Vitamin B12

Cobyrinic acid (CAS: 33593-50-9) is a cobalt-containing corrinoid and a critical intermediate in both the aerobic and anaerobic biosynthetic pathways leading to vitamin B12 (cobalamin). It represents the first cobalt-complexed macrocycle in the pathway, distinguishing it from earlier, cobalt-free precorrin intermediates.

Molecular Formula C45H59CoN4O14+
Molecular Weight 938.9 g/mol
Cat. No. B1246034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCobyrinic acid
Synonymscobyrinic acid
Molecular FormulaC45H59CoN4O14+
Molecular Weight938.9 g/mol
Structural Identifiers
SMILESCC1=C2C(C(C([N-]2)(C3C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)(C)CC(=O)O)CCC(=O)O)(C)C)CCC(=O)O)C)(C)CCC(=O)O)CC(=O)O)C)(C)CC(=O)O)CCC(=O)O.[Co+2]
InChIInChI=1S/C45H60N4O14.Co/c1-21-36-24(10-13-30(52)53)41(3,4)28(47-36)18-27-23(9-12-29(50)51)43(6,19-34(60)61)39(46-27)22(2)37-25(11-14-31(54)55)44(7,20-35(62)63)45(8,49-37)40-26(17-33(58)59)42(5,38(21)48-40)16-15-32(56)57;/h18,23-26,40H,9-17,19-20H2,1-8H3,(H8,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60,61,62,63);/q;+2/p-1/t23-,24-,25-,26+,40-,42-,43+,44+,45+;/m1./s1
InChIKeyZRAQEEAQQLYOBK-OKJGWHJPSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cobyrinic Acid: A Pivotal Corrinoid Intermediate for Vitamin B12 Research and Industrial Biosynthesis


Cobyrinic acid (CAS: 33593-50-9) is a cobalt-containing corrinoid and a critical intermediate in both the aerobic and anaerobic biosynthetic pathways leading to vitamin B12 (cobalamin) [1]. It represents the first cobalt-complexed macrocycle in the pathway, distinguishing it from earlier, cobalt-free precorrin intermediates [2]. Its structure features a reduced, flexible corrin ring and seven propionic acid side chains, providing the core scaffold for all subsequent enzymatic modifications, including amidation, nucleotide loop assembly, and upper ligand attachment, that ultimately yield biologically active cobalamin derivatives [3].

Why Cobyrinic Acid Cannot Be Simply Substituted by Other In-Class Corrinoids or Precursors


Generic substitution of cobyrinic acid with earlier or later pathway intermediates or metal-free analogs is not feasible due to stark, quantifiable differences in enzyme recognition, catalytic efficiency, and chemical behavior. For instance, the cobalt-free analogue hydrogenobyrinic acid cannot be converted to cobyrinic acid by cobalt-inserting enzymes [1], and earlier precorrin intermediates exhibit dramatically lower incorporation efficiency into the corrin pathway [2]. Furthermore, the presence of cobalt versus alternative metals fundamentally alters the macrocycle's electronic properties and reactivity, as demonstrated by comparative ligand-binding studies with Co(II)- and Co(III)-corrinoids [3]. These data underscore that the compound's specific metallation state and substitution pattern are critical determinants of its utility in both biosynthetic and catalytic applications, preventing its direct replacement.

Quantitative Evidence Guide: How Cobyrinic Acid Differentiates from Analogs


Comparative Substrate Affinity for Cobyrinic Acid a,c-Diamide Synthase

In the anaerobic vitamin B12 pathway, cobyrinic acid is the preferred substrate for CbiA (cobyrinic acid a,c-diamide synthetase), exhibiting a 390-fold higher affinity compared to the cobalt-free analog hydrogenobyrinic acid. This is demonstrated by the significantly lower Km value for cobyrinic acid [1].

Enzyme Kinetics Biosynthesis Vitamin B12

Differential Substrate Preference in Aerobic vs. Anaerobic B12 Biosynthesis

Cobyrinic acid a,c-diamide synthase from Pseudomonas denitrificans (aerobic pathway) displays a marked preference for its native, cobalt-free substrate hydrogenobyrinic acid (Km = 0.41 μM) and its c-monoamide (Km = 0.21 μM) over cobyrinic acid itself, for which the Km is 160 μM [1]. This quantifies the functional divergence between the aerobic and anaerobic pathways, with cobyrinic acid being the essential substrate only in the anaerobic route.

Enzyme Specificity Biosynthesis Metabolic Engineering

Superior Precursor Efficiency Over Ring C Methyl Porphyrinogen

In cell-free biosynthesis studies, uroporphyrinogen III is a vastly more effective precursor for cobyrinic acid synthesis than a structurally related analog, the ring C methyl hepta-carboxylic porphyrinogen. Comparative incorporation experiments demonstrate a 30- to 50-fold difference in efficiency [1].

Precursor Efficiency Biosynthesis Metabolic Engineering

Catalytic Performance of Cobyrinic Acid Derivatives in Controlled Radical Polymerization

The heptamethyl ester derivative of cobyrinic acid (HME-Cob) functions as an effective precatalyst for cobalt-catalyzed atom transfer radical polymerization (ATRP), enabling the synthesis of well-defined polyacrylates with dispersities (Đ) below 1.2 at catalyst loadings as low as 5 mol% [1]. This performance is a quantifiable differentiation from other cobalt catalysts that require stoichiometric ratios for controlled polymerization.

ATRP Catalysis Polymer Chemistry

High-Impact Research and Industrial Application Scenarios for Cobyrinic Acid


In Vitro Reconstitution of the Anaerobic Vitamin B12 Biosynthetic Pathway

Given its high affinity (Km = 0.74 μM) for the anaerobic enzyme CbiA, cobyrinic acid is the optimal substrate for researchers aiming to fully reconstitute the anaerobic B12 pathway in vitro. Using this native substrate maximizes flux through the amidation step, enabling efficient conversion of 5-aminolevulinic acid to adenosylcobalamin with a 14-enzyme system, as demonstrated by Moore et al. [1]. This application is critical for studying pathway regulation, characterizing new enzymes, and producing isotopically labeled B12 standards.

Metabolic Engineering for Enhanced B12 Production in Anaerobic Hosts

In metabolic engineering projects targeting enhanced vitamin B12 production in anaerobic bacteria (e.g., Clostridia, Salmonella), cobyrinic acid serves as a key pathway node. The quantifiably higher catalytic efficiency of CbiA for this substrate (390-fold higher affinity than hydrogenobyrinic acid for the aerobic enzyme) [1] makes it the preferred target for enzyme engineering efforts aimed at debottlenecking the pathway. Overexpression or optimization of enzymes acting on cobyrinic acid can lead to measurable increases in overall B12 yield.

Development of Biomimetic Cobalt Catalysts for Controlled Radical Polymerization

The heptamethyl ester of cobyrinic acid is a proven precatalyst for cobalt-catalyzed ATRP, enabling the synthesis of polyacrylates with Đ < 1.2 at just 5 mol% loading [1]. This application leverages the unique redox chemistry of the corrin-bound cobalt atom, which is distinct from other cobalt complexes. Researchers developing new catalytic systems for precision polymer synthesis can use this compound to achieve controlled polymerizations with low catalyst concentrations, a significant advantage over systems requiring stoichiometric cobalt.

Synthesis of Tailored Cobalamin Derivatives via Chemoenzymatic Approaches

As the first cobalt-containing intermediate in the B12 pathway, cobyrinic acid is a strategic starting material for the chemoenzymatic synthesis of novel cobalamin derivatives. The functionalization of its seven carboxylic acid groups (e.g., esterification, amidation) can be selectively controlled, as demonstrated by the synthesis of heptamethyl ester derivatives with distinct ligand-binding properties [1]. This allows for the creation of designer corrinoids with altered bioavailability, metal specificity, or catalytic activity for use as enzyme inhibitors or mechanistic probes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cobyrinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.